2-Bromo-1-(thiazol-4-yl)ethanone
Overview
Description
2-Bromo-1-(thiazol-4-yl)ethanone is an organic compound that features a thiazole ring substituted with a bromoethanone group Thiazole rings are known for their presence in various biologically active molecules and pharmaceuticals
Preparation Methods
2-Bromo-1-(thiazol-4-yl)ethanone can be synthesized through several methods. One common synthetic route involves the bromination of 1-(thiazol-4-yl)ethanone. The reaction typically uses bromine or a bromine source like N-bromosuccinimide in the presence of a catalyst or under specific conditions to achieve the desired product . Industrial production methods may involve similar bromination reactions but on a larger scale with optimized conditions for higher yields and purity.
Chemical Reactions Analysis
2-Bromo-1-(thiazol-4-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or other nucleophilic species.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: The thiazole ring can undergo cyclization reactions with other heterocyclic compounds, leading to the formation of more complex structures.
Scientific Research Applications
2-Bromo-1-(thiazol-4-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those with antimicrobial, antifungal, and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use this compound to study the biological activity of thiazole derivatives and their potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(thiazol-4-yl)ethanone involves its interaction with biological targets, often through the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit the function of enzymes or disrupt cellular processes, leading to its observed biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
2-Bromo-1-(thiazol-4-yl)ethanone can be compared with other thiazole derivatives such as:
2-Chloro-1-(thiazol-4-yl)ethanone: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
1-(Thiazol-4-yl)ethanone: Lacks the halogen substituent, making it less reactive in substitution reactions but still useful in organic synthesis.
2-Bromo-1-(thiazol-2-yl)ethanone: The bromine atom is positioned differently on the thiazole ring, which can affect its chemical behavior and applications.
Properties
IUPAC Name |
2-bromo-1-(1,3-thiazol-4-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNOS/c6-1-5(8)4-2-9-3-7-4/h2-3H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTOHMVXPXMLLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90601601 | |
Record name | 2-Bromo-1-(1,3-thiazol-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90601601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38923-13-6 | |
Record name | 2-Bromo-1-(1,3-thiazol-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90601601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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